Home > Products > Screening Compounds P46787 > KRAS G12C inhibitor 27
KRAS G12C inhibitor 27 -

KRAS G12C inhibitor 27

Catalog Number: EVT-12563257
CAS Number:
Molecular Formula: C29H32F4N6O3
Molecular Weight: 588.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of KRAS G12C inhibitor 27 involves several key methods. The compound is typically synthesized through a multi-step organic reaction process that may include:

  1. Formation of Key Intermediates: Initial steps often involve the formation of pyrimidine or benzimidazole derivatives that serve as core structures.
  2. Covalent Linkage: The introduction of reactive groups that can form covalent bonds with the cysteine residue at position 12 of the KRAS protein is crucial.
  3. Purification: After synthesis, compounds are purified using chromatographic techniques to ensure high purity and potency.

Technical details regarding the synthesis may include specific reaction conditions such as temperature, solvent choice, and catalysts used during each step of the synthesis process .

Molecular Structure Analysis

The molecular structure of KRAS G12C inhibitor 27 can be described using its chemical formula and structural features. The compound typically contains a complex arrangement of rings and functional groups that facilitate its binding to the KRAS protein.

Key structural data includes:

  • Molecular Weight: Approximately 500-600 Da.
  • Functional Groups: Presence of fluorine atoms, piperazine moieties, and other heterocycles which enhance potency and selectivity.
  • 3D Structure: The spatial arrangement allows for optimal interaction with the target site on the KRAS protein.

Structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate these features .

Chemical Reactions Analysis

KRAS G12C inhibitor 27 undergoes specific chemical reactions during its interaction with the KRAS protein:

  1. Covalent Bond Formation: The inhibitor reacts with the thiol group of cysteine 12 in the inactive GDP-bound form of KRAS, forming a stable covalent bond.
  2. Conformational Changes: This binding induces conformational changes in the KRAS protein that inhibit its downstream signaling pathways.

Detailed technical analyses often involve kinetic studies to measure reaction rates and affinity constants between the inhibitor and its target .

Mechanism of Action

The mechanism of action for KRAS G12C inhibitor 27 involves several key processes:

  1. Target Engagement: The compound selectively binds to the inactive form of KRAS G12C.
  2. Inhibition of Signaling Pathways: By binding to KRAS, the inhibitor prevents activation of downstream signaling pathways such as mitogen-activated protein kinase and phosphoinositide 3-kinase pathways.
  3. Induction of Apoptosis: Inhibition leads to reduced cell proliferation and can trigger programmed cell death in tumor cells expressing KRAS G12C.

Data from clinical studies indicate significant reductions in tumor size and improved survival rates among patients treated with this class of inhibitors .

Physical and Chemical Properties Analysis

KRAS G12C inhibitor 27 exhibits distinct physical and chemical properties:

  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Typically ranges from 150°C to 200°C depending on specific substitutions in its structure.

Analyses such as differential scanning calorimetry or thermogravimetric analysis are commonly employed to characterize these properties .

Applications

KRAS G12C inhibitor 27 has several scientific applications primarily focused on oncology:

  1. Cancer Treatment: It is used in clinical settings for treating patients with tumors harboring KRAS G12C mutations, particularly non-small cell lung cancer.
  2. Research Tool: Used in laboratory settings to study KRAS signaling pathways and resistance mechanisms in cancer cells.
  3. Combination Therapies: Investigated for use in combination with other therapeutic agents to enhance efficacy against resistant cancer types.

The ongoing research aims to expand its application beyond lung cancer into other malignancies associated with KRAS mutations .

Properties

Product Name

KRAS G12C inhibitor 27

IUPAC Name

2-[(2S)-1-(2-fluoroprop-2-enoyl)-4-[(7R)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-[2-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile

Molecular Formula

C29H32F4N6O3

Molecular Weight

588.6 g/mol

InChI

InChI=1S/C29H32F4N6O3/c1-18(30)27(40)39-13-12-38(15-19(39)9-10-34)26-22-17-41-25(21-7-3-4-8-23(21)29(31,32)33)14-24(22)35-28(36-26)42-16-20-6-5-11-37(20)2/h3-4,7-8,19-20,25H,1,5-6,9,11-17H2,2H3/t19-,20-,25+/m0/s1

InChI Key

QHAKQJHNFQRVOF-ZYLNGJIFSA-N

Canonical SMILES

CN1CCCC1COC2=NC3=C(COC(C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN(C(C5)CC#N)C(=O)C(=C)F

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CO[C@H](C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN([C@H](C5)CC#N)C(=O)C(=C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.